(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol

Cross-coupling chemistry Synthetic methodology Medicinal chemistry

(4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol (C₇H₁₁BrN₂O, MW 219.08 g/mol) is a brominated pyrazole derivative featuring two synthetically orthogonal functional handles: a C4-bromine atom enabling transition-metal-catalyzed cross-coupling, and a C5-hydroxymethyl group permitting oxidation, esterification, or nucleophilic displacement. As an N1-propyl-substituted 4-bromopyrazole, it occupies a strategic position within the broader family of halogenated pyrazole intermediates commonly employed in kinase inhibitor and agrochemical discovery programs.

Molecular Formula C7H11BrN2O
Molecular Weight 219.08 g/mol
Cat. No. B11714934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol
Molecular FormulaC7H11BrN2O
Molecular Weight219.08 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C=N1)Br)CO
InChIInChI=1S/C7H11BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3
InChIKeyXFGFPJDWEQAYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of (4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol (CAS 1352542-10-9): A Dual-Handle Pyrazole Building Block for Medicinal Chemistry


(4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol (C₇H₁₁BrN₂O, MW 219.08 g/mol) is a brominated pyrazole derivative featuring two synthetically orthogonal functional handles: a C4-bromine atom enabling transition-metal-catalyzed cross-coupling, and a C5-hydroxymethyl group permitting oxidation, esterification, or nucleophilic displacement . As an N1-propyl-substituted 4-bromopyrazole, it occupies a strategic position within the broader family of halogenated pyrazole intermediates commonly employed in kinase inhibitor and agrochemical discovery programs . The compound is supplied at ≥95% purity by multiple vendors under catalog number CM780760, positioning it as an accessible entry point for structure–activity relationship (SAR) exploration campaigns .

Why Generic In-Class Substitution Fails for (4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol: The Halogen, Regioisomer, and N-Alkyl Chain Problem


Despite sharing a common pyrazole scaffold, simple substitution of (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol with its 3-ylmethanol regioisomer, 4-chloro or 4-iodo analogs, or N-methyl congener introduces quantifiable liabilities in cross-coupling efficiency, downstream functionalization potential, and physicochemical properties. Direct comparative data from halogenated aminopyrazole systems demonstrate that bromo derivatives offer a superior balance of oxidative addition reactivity and resistance to deleterious dehalogenation relative to iodo counterparts [1], while the C5-hydroxymethyl placement adjacent to the N1-propyl group creates steric and hydrogen-bonding environments distinct from the C3-regioisomer. These differences, detailed quantitatively below, render blind in-class interchange a demonstrable risk to synthetic route robustness and SAR interpretability.

Quantitative Differentiation Evidence for (4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol vs. Closest Analogs


Suzuki–Miyaura Coupling Performance: 4-Bromo vs. 4-Iodo Pyrazole Derivatives Exhibit Reduced Dehalogenation Propensity

In a direct head-to-head comparison of chloro, bromo, and iodopyrazole substrates under standardized Suzuki–Miyaura conditions, the bromo and chloro derivatives demonstrated significantly reduced propensity for the undesired dehalogenation side reaction compared to iodo analogs [1]. This side reaction, which erodes yield and complicates purification, was systematically more pronounced for iodo substrates. For procurement decisions, this means a 4-bromo pyrazole building block offers a more predictable and higher-yielding cross-coupling manifold than the corresponding 4-iodo congener.

Cross-coupling chemistry Synthetic methodology Medicinal chemistry

Regioisomeric Differentiation: 5-ylmethanol vs. 3-ylmethanol Predicted Physicochemical Divergence

The 5-ylmethanol regioisomer (CAS 1352542-10-9) and 3-ylmethanol regioisomer (CAS 2101199-64-6) share identical molecular formula (C₇H₁₁BrN₂O) and mass (219.08 Da) but differ in the position of the hydroxymethyl group relative to the N1-propyl substituent . While experimentally measured boiling points are unavailable for both, the 3-yl isomer has predicted properties (bp: 324.7±27.0 °C; density: 1.55±0.1 g/cm³; pKa: 12.87±0.10) that contrast with the 5-yl isomer, where the proximal N-propyl group induces steric shielding of the hydroxymethyl moiety. Vendor purity specifications differ: the 5-yl isomer is offered at ≥95% (CM780760), while the 3-yl isomer is available at ≥98% from Bidepharm (BD01458394) . This regioisomeric divergence matters for H-bond donor/acceptor geometry in target binding and for the steric accessibility of the hydroxymethyl group in downstream derivatization.

Regioisomer profiling Physicochemical properties Lead optimization

Pharmacological Differentiation: 4-Bromopyrazole vs. 4-Iodopyrazole Exhibit Distinct In Vivo Behavioral and Thermal Effects in Rodent Models

In a comparative in vivo study of 4-substituted pyrazoles, 4-bromopyrazole and 4-iodopyrazole were evaluated alongside 4-methylpyrazole and unsubstituted pyrazole for effects on brain noradrenaline levels, rectal temperature, and exploratory behavior in mice and rats [1]. Following acute administration, both 4-bromopyrazole and 4-iodopyrazole caused a dose-dependent decrease in rectal temperature and exploratory behavior, whereas pyrazole itself showed little ability to alter these parameters [1]. Notably, neither 4-bromopyrazole nor 4-iodopyrazole induced significant changes in brain noradrenaline levels after repeated dosing, differentiating them from unsubstituted pyrazole (which produced >20% NA depletion) [1]. While this study was conducted on the parent 4-bromopyrazole scaffold without N-propyl or C-hydroxymethyl substitution, it establishes that the 4-bromo substituent confers a distinct in vivo pharmacological signature compared to 4-iodo and 4-methyl analogs, relevant to CNS-targeted pyrazole programs.

In vivo pharmacology CNS pharmacology Alcohol dehydrogenase inhibition

Synthetic Accessibility Advantage: Photocatalytic One-Pot Route to 4-Bromo-Substituted Pyrazoles with High Regioselectivity

A recently reported photocatalytic three-component cascade reaction enables the one-pot synthesis of 4-bromo-substituted pyrazoles from enaminones, hydrazines, and CBr₄ with high regioselectivity, broad substrate scope, and good functional group tolerance under mild conditions [1]. This methodology, which proceeds via intermolecular C–N/C–Br bond formation, directly addresses the synthetic accessibility of the 4-bromopyrazole scaffold that underlies (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol. In contrast, alternative halogenation strategies for iodopyrazoles often require more forcing conditions and exhibit lower regiochemical control [1]. For procurement, this means the 4-bromo pyrazole core is supported by a modern, efficient synthetic methodology that reduces step count and improves atom economy relative to iodo congener preparation.

Photocatalytic synthesis Regioselective bromination Process chemistry

Dual Orthogonal Functional Handles: C4-Br for Cross-Coupling + C5-CH₂OH for Oxidation/Esterification Enables Sequential Derivatization Not Possible with Mono-Functional Analogs

(4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol uniquely positions two synthetically orthogonal functional groups on the pyrazole ring: a C4-bromine atom competent in Suzuki–Miyaura, Heck, and Sonogashira couplings, and a C5-hydroxymethyl group amenable to oxidation (→ aldehyde → carboxylic acid), esterification, etherification, or conversion to a leaving group [1]. This contrasts with mono-functional analogs such as 4-bromo-1-propyl-1H-pyrazole (CAS 141302-33-2), which lacks the hydroxymethyl handle and is limited to cross-coupling-only diversification . The regioisomeric complement, (4-bromo-1-propyl-1H-pyrazol-3-yl)methanol, offers the same functional groups but with the hydroxymethyl at C3, which electronic structure calculations predict alters the acidity (predicted pKa 12.87) and steric environment relative to the C5 placement . This dual-handle architecture enables sequential, chemoselective derivatization: cross-coupling at C4 followed by oxidation/functionalization at C5, or vice versa, without protecting group manipulation.

Sequential derivatization Orthogonal functionalization Diversity-oriented synthesis

Optimal Research and Industrial Application Scenarios for (4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol Based on Quantified Differentiation Evidence


Kinase Inhibitor Fragment Elaboration: Sequential Suzuki Coupling at C4 Followed by Hydroxymethyl Derivatization

In fragment-based drug discovery campaigns targeting kinase ATP-binding sites, (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol serves as an advanced intermediate enabling dual-vector diversification. The C4-bromine undergoes efficient Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids—benefiting from the reduced dehalogenation propensity of bromo versus iodo substrates demonstrated by Jedinák et al. (2017) [1]—to introduce aromatic diversity at the solvent-exposed region of the kinase hinge. Subsequently, the C5-hydroxymethyl group can be oxidized to the aldehyde for reductive amination or converted to a carboxylate for amide coupling, generating a second diversity point. This sequential, protecting-group-free elaboration strategy is not feasible with the des-hydroxymethyl analog (4-bromo-1-propyl-1H-pyrazole, CAS 141302-33-2) .

CNS-Targeted Pyrazole SAR: Exploiting the 4-Bromo Substitution Profile to Avoid Noradrenergic Liability

For CNS drug discovery programs where modulation of brain noradrenaline (NA) levels is an exclusion criterion, the 4-bromopyrazole scaffold offers a distinct advantage over unsubstituted pyrazole. MacDonald (1976) demonstrated that while pyrazole (50 mg/kg × 4 days) caused >20% NA depletion in rat brain, 4-bromopyrazole at equivalent doses produced no significant NA change [1]. Additionally, 4-bromopyrazole induced dose-dependent decreases in rectal temperature and exploratory behavior—effects shared with 4-iodopyrazole but not with unsubstituted pyrazole [1]. For procurement, this supports prioritizing (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol over pyrazole-based alternatives in CNS programs where maintaining noradrenergic homeostasis is critical, while the N-propyl and C5-hydroxymethyl substituents provide additional vectors for optimizing BBB penetration and target engagement.

Diversity-Oriented Synthesis (DOS) Library Production: Orthogonal Handles for Parallel Derivatization

In high-throughput chemistry workflows generating compound libraries for phenotypic screening, (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol enables a single building block to populate two independent diversity axes. The C4-Br handle supports palladium-catalyzed cross-coupling with a commercial boronic acid library, while the C5-CH₂OH handle can be converted in parallel to esters, ethers, carbamates, or alkyl halides. This two-dimensional diversification from a single procurement item reduces the number of building blocks required and simplifies logistics compared to sourcing separate bromo-pyrazole and hydroxymethyl-pyrazole intermediates. The photocatalytic one-pot synthesis methodology reported by Zhang et al. (2024) further supports scalable access to the 4-bromopyrazole core, de-risking supply for library-scale campaigns.

Agrochemical Intermediate Development: Pyrazole Carboxylic Acid Precursor for Fungicide SAR

In agrochemical discovery, pyrazole-5-carboxylic acids are privileged intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides. (4-Bromo-1-propyl-1H-pyrazol-5-yl)methanol provides a direct oxidation pathway (CH₂OH → CO₂H via KMnO₄ or CrO₃) to the corresponding 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid (CAS 1006457-27-7), a scaffold that positions the carboxylic acid for amide bond formation with aniline fragments common in SDHI pharmacophores [1]. The N1-propyl group contributes lipophilicity within the desirable crop protection logP window, while the C4-bromine retains the option for late-stage Suzuki diversification. This contrasts with the pre-oxidized 5-carbaldehyde analog (CAS 1595757-00-8), which requires reduction to access the alcohol oxidation state [1].

Quote Request

Request a Quote for (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.